2,4,5-Trifluoro Substitution Outperforms 2,5-Difluoro in DPP‑IV Inhibitory Potency
In a defined series of β-homophenylalanine‑based DPP‑IV inhibitors, the analog bearing the 2,4,5‑trifluorophenyl substituent (compound 22t) achieved an IC50 of 119 nM, whereas the 2,5‑difluoro analog (compound 22q) produced only 270 nM under identical assay conditions [1]. This represents a 2.3‑fold improvement directly attributable to the third fluorine at the 4‑position.
| Evidence Dimension | DPP-IV enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 119 nM (2,4,5-trifluoro analog) |
| Comparator Or Baseline | IC50 = 270 nM (2,5-difluoro analog) |
| Quantified Difference | 2.27-fold more potent |
| Conditions | Recombinant human DPP‑IV enzyme; substrate hydrolysis assay; IC50 values within 1.4‑fold of reported average |
Why This Matters
When procuring a building block for DPP‑IV inhibitor optimization, the 2,4,5‑trifluoro isomer offers a quantitatively validated >2× potency advantage over the closest difluoro comparator, directing structure–activity campaigns toward higher‑affinity leads.
- [1] Edmondson, S. D., et al. (2004). Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(21), 5333–5337. DOI: 10.1016/j.bmcl.2004.08.016 View Source
